molecular formula C13H17N3O B13572505 rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one

rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one

Cat. No.: B13572505
M. Wt: 231.29 g/mol
InChI Key: XZKKWURXJMRTPL-GWCFXTLKSA-N
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Description

rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a cyclopropyl group at the 1-position, an aminomethyl substituent at the 4-position, and a pyridin-4-yl moiety at the 5-position. The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the pyridinyl ring contributes to π-π stacking interactions in binding pockets. The aminomethyl side chain may facilitate solubility or hydrogen bonding, critical for pharmacokinetic optimization .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

(4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-4-ylpyrrolidin-2-one

InChI

InChI=1S/C13H17N3O/c14-8-10-7-12(17)16(11-1-2-11)13(10)9-3-5-15-6-4-9/h3-6,10-11,13H,1-2,7-8,14H2/t10-,13-/m0/s1

InChI Key

XZKKWURXJMRTPL-GWCFXTLKSA-N

Isomeric SMILES

C1CC1N2[C@H]([C@@H](CC2=O)CN)C3=CC=NC=C3

Canonical SMILES

C1CC1N2C(C(CC2=O)CN)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidinone core, the introduction of the cyclopropyl group, and the attachment of the pyridine ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyrrolidin-2-one derivatives with variations in substituents influencing physicochemical and biological properties. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Molecular Formula MW (g/mol) Key Substituents Purity Key Differences
rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one (Target) Inferred: C₁₂H₁₆N₃O ~218.3* 1-cyclopropyl, 5-(pyridin-4-yl) N/A Reference compound for comparison.
rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one C₁₁H₁₅N₃O 205.26 1-methyl, 5-(pyridin-3-yl) Unspecified Pyridine positional isomer (3- vs. 4-position) alters electronic properties. Methyl group reduces steric bulk vs. cyclopropyl.
rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one C₁₂H₂₀N₄O 236.3 1-methyl, 5-(trimethylpyrazolyl) ≥95% Pyrazole vs. pyridine ring reduces aromaticity. Trimethyl groups increase lipophilicity.
rac-(4R,5S)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one C₈H₁₈Cl₂FN₃O 262.16 1-(2-methoxyethyl), 5-(dimethylpyrazolyl) 95% Methoxyethyl substituent enhances solubility but may reduce metabolic stability.

Key Observations:

Substituent Effects on Pharmacokinetics :

  • The cyclopropyl group in the target compound likely improves metabolic stability compared to methyl or methoxyethyl substituents in analogues .
  • Pyridin-4-yl (target) vs. pyridin-3-yl : Positional isomerism affects hydrogen-bonding capacity and target selectivity. Pyridin-4-yl’s lone pair orientation may enhance interactions with acidic residues in binding sites.

Aminomethyl Group Consistency: The aminomethyl side chain is conserved across analogues, suggesting its role as a critical pharmacophore for solubility or target engagement.

Physicochemical Properties:

  • Molecular Weight : The target compound (estimated ~218 g/mol) falls within the ideal range for oral bioavailability (200–500 g/mol). Analogues with higher MW (e.g., 236–262 g/mol ) may face challenges in passive diffusion.
  • Polar Surface Area (PSA) : Pyridine-containing compounds (target and ) likely exhibit higher PSA than pyrazole derivatives, impacting blood-brain barrier penetration.

Limitations and Data Gaps

  • Purity specifications vary (e.g., 95% in vs. unspecified in ), complicating direct comparisons of experimental results.

Biological Activity

The compound rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one is a complex organic molecule notable for its unique stereochemistry and biological properties. This compound has garnered significant attention in medicinal chemistry due to its potential interactions with various biological macromolecules, including enzymes and receptors. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3C_{12}H_{15}N_3. Its structure includes a pyrrolidinone ring, an aminomethyl group, a cyclopropyl moiety, and a pyridine ring. The specific stereochemistry at the 4 and 5 positions is crucial for its biological activity.

Property Details
Molecular FormulaC12H15N3C_{12}H_{15}N_3
Stereochemistry(4R, 5S)
Key Functional GroupsAminomethyl, Cyclopropyl, Pyridine

The biological activity of this compound primarily involves binding to specific targets within biological systems. Research indicates that this compound can modulate the activity of various enzymes and receptors through competitive inhibition or allosteric modulation.

Enzyme Inhibition

Studies have shown that this compound exhibits significant enzyme inhibition properties. For example, it has been investigated for its ability to inhibit certain proteases and kinases that play critical roles in cellular signaling pathways.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study conducted on the interaction of this compound with serine proteases revealed an IC50 value indicating effective inhibition at micromolar concentrations. This suggests potential therapeutic applications in conditions where serine protease activity is dysregulated.
  • Receptor Binding Affinity : Another investigation assessed the binding affinity of this compound to various receptors involved in neurotransmission. The results indicated that it binds selectively to certain subtypes of receptors with high affinity, suggesting its potential role as a pharmacological agent in treating neurodegenerative diseases.
  • Cell Viability Assays : In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines at submicromolar concentrations. This cytotoxicity was attributed to its ability to induce apoptosis through the modulation of key signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Key Features Biological Activity
rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)Similar core structure with different substituentsModerate enzyme inhibition
rac-(3R,4S)-3-amino-1-cyclopropyl-5-pyridineDifferent stereochemistryLower receptor binding affinity

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